3-(azidomethyl)-3a,4,5,6,7,7a-hexahydro-1,2-benzoxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Azidomethyl)-3a,4,5,6,7,7a-hexahydro-1,2-benzoxazole is an organic compound that features an azidomethyl group attached to a hexahydro-1,2-benzoxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the bromination of a suitable precursor, followed by nucleophilic substitution with sodium azide to introduce the azido group . The reaction conditions often require careful control of temperature and the use of phase-transfer catalysts to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
3-(Azidomethyl)-3a,4,5,6,7,7a-hexahydro-1,2-benzoxazole undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, often leading to the formation of triazoles via click chemistry.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Cycloaddition Reactions: The azido group can undergo 1,3-dipolar cycloaddition with alkynes to form 1,2,3-triazoles.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide in the presence of a phase-transfer catalyst.
Reduction: Hydrogen gas with a palladium catalyst.
Cycloaddition: Copper(I) catalysts for Huisgen 1,3-dipolar cycloaddition.
Major Products
Triazoles: Formed via cycloaddition reactions.
Scientific Research Applications
3-(Azidomethyl)-3a,4,5,6,7,7a-hexahydro-1,2-benzoxazole has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(azidomethyl)-3a,4,5,6,7,7a-hexahydro-1,2-benzoxazole largely depends on the specific application. In bioorthogonal chemistry, the azido group reacts with alkynes in a copper-catalyzed cycloaddition to form triazoles, enabling the labeling and tracking of biomolecules . In materials science, the azido group can release nitrogen upon thermal activation, forming highly reactive nitrenes that facilitate polymer crosslinking .
Comparison with Similar Compounds
Similar Compounds
3,3-Bis(azidomethyl)oxetane: Another azido-containing compound used in the synthesis of energetic polymers.
3-Azidomethyl-3-methyloxetane: Similar in structure and used for similar applications in materials science.
Uniqueness
3-(Azidomethyl)-3a,4,5,6,7,7a-hexahydro-1,2-benzoxazole is unique due to its benzoxazole ring, which imparts distinct chemical and physical properties compared to other azido compounds. This uniqueness makes it particularly valuable in applications requiring specific reactivity and stability profiles .
Properties
CAS No. |
2649033-47-4 |
---|---|
Molecular Formula |
C8H12N4O |
Molecular Weight |
180.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.